molecular formula C8H10ClNO3 B599621 4-Ethoxypyridine-3-carboxylic acid hydrochloride CAS No. 10177-33-0

4-Ethoxypyridine-3-carboxylic acid hydrochloride

Cat. No.: B599621
CAS No.: 10177-33-0
M. Wt: 203.622
InChI Key: BPQSKVRQXKWNFQ-UHFFFAOYSA-N
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Description

4-Ethoxypyridine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyridine-3-carboxylic acid hydrochloride typically involves the ethoxylation of pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the correct substitution on the pyridine ring. The hydrochloride salt is then formed by reacting the ethoxylated product with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale ethoxylation processes using specialized equipment to handle the reagents and control the reaction conditions. The final product is purified and crystallized to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it may be converted to various oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: 4-Ethoxypyridine-3-carboxylic acid hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on various biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Ethoxypyridine-3-carboxylic acid hydrochloride exerts its effects depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: A precursor in the synthesis of 4-Ethoxypyridine-3-carboxylic acid hydrochloride.

    4-Methoxypyridine-3-carboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-Chloropyridine-3-carboxylic acid: Contains a chlorine atom instead of an ethoxy group.

Uniqueness: this compound is unique due to its ethoxy substitution, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-ethoxypyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-2-12-7-3-4-9-5-6(7)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQSKVRQXKWNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704608
Record name 4-Ethoxypyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-33-0
Record name 3-Pyridinecarboxylic acid, 4-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10177-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxypyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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